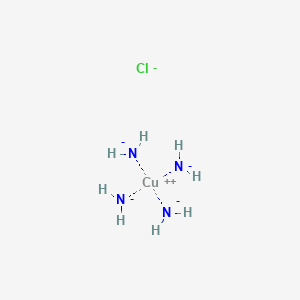
Copper tetrammine dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper tetrammine dichloride, also known as tetraamminecopper(II) chloride, is a coordination complex with the formula [Cu(NH₃)₄]Cl₂. This compound is characterized by its deep blue color and is commonly used in various chemical applications due to its unique properties. The complex consists of a central copper ion coordinated to four ammonia molecules, with two chloride ions acting as counterions.
准备方法
Synthetic Routes and Reaction Conditions: Copper tetrammine dichloride can be synthesized by reacting copper(II) chloride with ammonia. The reaction typically involves dissolving copper(II) chloride in water and then slowly adding concentrated ammonia solution. The mixture is stirred until a deep blue solution is formed, indicating the formation of the complex. The reaction can be represented as follows:
[ \text{CuCl}_2 + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3\text{)}_4]\text{Cl}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and purity, often involving controlled addition of ammonia and precise temperature regulation to ensure complete reaction and crystallization of the product.
化学反应分析
Types of Reactions: Copper tetrammine dichloride undergoes various chemical reactions, including:
Oxidation: The copper(II) ion in the complex can be oxidized to copper(III) under specific conditions.
Reduction: The complex can be reduced to copper(I) species using suitable reducing agents.
Substitution: The ammonia ligands can be substituted by other ligands such as water or chloride ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the substituting ligand.
Major Products:
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学研究应用
Copper tetrammine dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role in copper metabolism and as a model compound for studying copper-related diseases.
Industry: Utilized in electroplating, textile dyeing, and as a precursor for other copper-based compounds.
作用机制
The mechanism by which copper tetrammine dichloride exerts its effects involves the central copper ion interacting with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the ammonia ligands can stabilize the copper ion in different oxidation states, allowing it to engage in diverse chemical reactions. The pathways involved often include coordination to biological molecules, influencing their structure and function.
相似化合物的比较
Copper tetrammine dichloride can be compared with other similar copper complexes:
Tetraamminecopper(II) sulfate: Similar in structure but with sulfate as the counterion instead of chloride.
Bis(diethylammonium) tetrachlorocuprate(II): Contains diethylammonium ligands and exhibits different coordination geometry.
Copper(II) chloride dihydrate: Lacks ammonia ligands and has different chemical properties.
Uniqueness: this compound is unique due to its deep blue color, stability in aqueous solutions, and versatility in undergoing various chemical reactions. Its ability to form stable complexes with ammonia makes it a valuable compound in both research and industrial applications.
属性
分子式 |
ClCuH8N4-3 |
|---|---|
分子量 |
163.09 g/mol |
IUPAC 名称 |
copper;azanide;chloride |
InChI |
InChI=1S/ClH.Cu.4H2N/h1H;;4*1H2/q;+2;4*-1/p-1 |
InChI 键 |
VRKBSKYRZBAUEY-UHFFFAOYSA-M |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)
![1H-Purine-2,6-dione, 1,3-diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-, (E)-(9CI)](/img/structure/B12325731.png)

![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)
![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
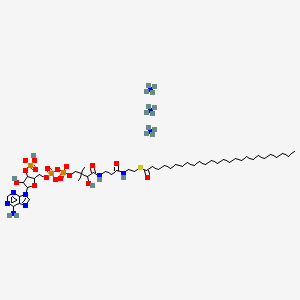
acetic acid](/img/structure/B12325786.png)
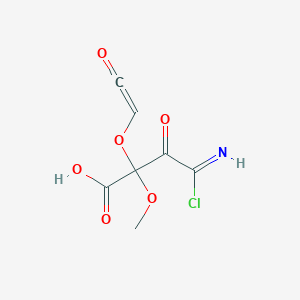
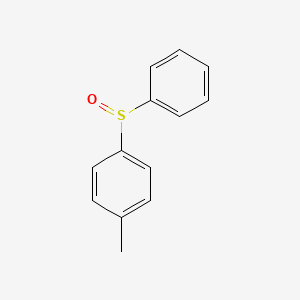
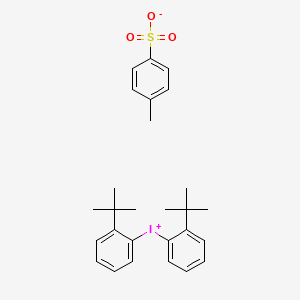
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
